Benthiavalicarb

Baseline sensitivity Phytophthora capsici EC50

Facing CAA cross-resistance in Oomycete control? Benthiavalicarb, a valinamide carbamate fungicide, offers distinct systemic translocation, targeting phenylamide-resistant strains effectively. Key advantages: - Exceptional potency: EC50 of 0.033 μg/mL against Phytophthora capsici, enabling lower application rates compared to iprovalicarb or dimethomorph. - Unique translocation: Moves systemically to leaves but minimally to fruits, aiding pre-harvest MRL compliance in export-oriented production. - Resistance management: Ideal rotational partner in late blight (P. infestans) and downy mildew (P. viticola) programs, with 28-day residual activity.

Molecular Formula C15H18FN3O3S
Molecular Weight 339.4 g/mol
CAS No. 413615-35-7
Cat. No. B1259727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenthiavalicarb
CAS413615-35-7
Synonyms((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)carbamic acid
1-methylethyl ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)carbamate
benthiavalicarb
benthiavalicarb isopropyl
benthiavalicarb-isopropyl
carbamic acid, ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-
carbamic acid, ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester
carbamic acid, (1-(((1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, (S-(R*,S*))-
carbamic acid, n-((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-
carbamic acid, n-((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester
flubenthiavalicarb
KIF-230
Molecular FormulaC15H18FN3O3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O
InChIInChI=1S/C15H18FN3O3S/c1-7(2)12(19-15(21)22)13(20)17-8(3)14-18-10-5-4-9(16)6-11(10)23-14/h4-8,12,19H,1-3H3,(H,17,20)(H,21,22)/t8-,12+/m1/s1
InChIKeyVVSLYIKSEBPRSN-PELKAZGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benthiavalicarb (CAS 413615-35-7) Procurement Guide: Carboxylic Acid Amide Fungicide for Oomycete Control


Benthiavalicarb (CAS 413615-35-7), a valinamide carbamate fungicide belonging to the Carboxylic Acid Amide (CAA) group [1], is the active form of benthiavalicarb-isopropyl . Developed by Kumiai Chemical and Ihara Chemical and introduced in 2007, it is a highly selective fungicide specifically active against Oomycetes fungal plant pathogens, including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato/tomato late blight) [2].

Why Benthiavalicarb Cannot Be Simply Substituted by Other CAA or Oomycete Fungicides


Within the CAA fungicide group (FRAC Code 40), compounds including dimethomorph, iprovalicarb, mandipropamid, and valifenalate exhibit cross-resistance via mutations in the CesA3 gene (e.g., G1105S) [1]. However, the quantitative impact of the G1105S mutation varies across CAA members [2], and baseline sensitivity profiles differ substantially among these fungicides against key pathogens such as Phytophthora capsici [3]. Additionally, benthiavalicarb demonstrates unique systemic translocation patterns that are compound-specific, not class-wide [4]. Consequently, assuming functional interchangeability among CAA fungicides or with other Oomycete control agents without direct comparative efficacy, resistance profile, and translocation data is scientifically unjustified and may lead to suboptimal disease control outcomes.

Benthiavalicarb Quantitative Differentiation Evidence: Comparative Efficacy and Translocation Data


Baseline Sensitivity Comparison: Benthiavalicarb vs. Iprovalicarb and Dimethomorph Against Phytophthora capsici

In a 4-year study (2005–2008) evaluating 180 isolates of Phytophthora capsici, the mean baseline EC50 of benthiavalicarb was 0.033 μg/mL (range: 0.015–0.049), substantially lower than the mean EC50 values for iprovalicarb (0.411 μg/mL) and dimethomorph (0.271 μg/mL) [1].

Baseline sensitivity Phytophthora capsici EC50

Activity Against Phenylamide-Resistant Phytophthora infestans Strains

Benthiavalicarb-isopropyl is reported to be active against phenylamide-resistant strains of Phytophthora infestans [1].

Fungicide resistance Phenylamide resistance Phytophthora infestans

Differential Systemic Translocation: Benthiavalicarb vs. Oxathiapiprolin in Tomato

A 2025 study compared systemic translocation of benthiavalicarb and oxathiapiprolin in tomato. Both fungicides provided excellent protection to tomato fruits when applied directly to fruits or the fruit stem scar. However, when applied via soil drench or foliar spray to bagged fruits, both fungicides fully protected leaves but failed to protect fruits. LC–MS/MS analyses confirmed translocation of both compounds to leaves but not to fruits following soil treatment [1].

Systemic translocation Tomato late blight Fruit protection

Benthiavalicarb Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Potato and Tomato Late Blight Control in Phenylamide-Resistant Populations

Benthiavalicarb is suitable for integration into late blight (Phytophthora infestans) control programs in regions where phenylamide-resistant strains have been documented. Its distinct mode of action (cellulose synthesis inhibition) confers activity against phenylamide-resistant strains [1], making it a viable rotational partner in resistance management strategies. Application should target direct contact with fruits or stem scars, as systemic translocation from soil or leaves to fruits is minimal [2]. Note: Use of benthiavalicarb in mixtures (e.g., Zorvec Endavia with oxathiapiprolin) has demonstrated effective field control for up to one month in potato crops [2].

Grape Downy Mildew Control with Prophylactic Application Timing

Benthiavalicarb is effective for controlling grape downy mildew (Plasmopara viticola) when applied preventively. Studies indicate that benthiavalicarb applied at 1, 3, and 6 days post-inoculation protected grapevines against downy mildew and inhibited pathogen sporulation, with residual activity on leaves persisting up to 28 days [1]. Two foliar applications spaced 2 weeks apart inhibited downy mildew development and were as effective as standard metalaxyl-Cu treatment in field trials [1]. However, due to cross-resistance among all CAA fungicides via CesA3 gene mutations [3], benthiavalicarb should not be used as a sole rescue treatment in vineyards with confirmed CAA-resistant P. viticola populations.

Pepper Phytophthora Blight Management with Reduced Application Rates

Based on baseline sensitivity data showing mean EC50 of 0.033 μg/mL against Phytophthora capsici — substantially lower than iprovalicarb (0.411 μg/mL) and dimethomorph (0.271 μg/mL) [1] — benthiavalicarb may offer effective control at lower application rates compared to other CAA fungicides. This potential for reduced rate application should be validated through field efficacy trials to confirm equivalent or superior disease suppression at reduced active ingredient loads per hectare. Procurement decisions should consider cost per effective dose rather than cost per kilogram of active ingredient.

Pre-Harvest Late Blight Management with Favorable Residue Profile

The differential translocation pattern of benthiavalicarb — moving systemically to leaves but not to fruits following soil drench or foliar spray — presents an opportunity for pre-harvest late blight management in tomato with reduced fruit residue concerns [1]. While this characteristic means fruits require direct application for full protection, it also implies that fruits protected only by foliar canopy sprays may carry lower pesticide residues, potentially facilitating MRL compliance in export-oriented production systems. This residue differential should be confirmed through residue decline studies under commercial application protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benthiavalicarb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.